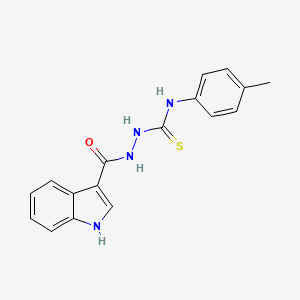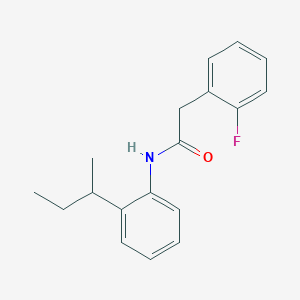
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide
説明
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide, also known as IMHC, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. IMHC is a thiosemicarbazone derivative, which has been shown to possess a range of biological activities.
作用機序
The mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase and the induction of apoptosis. Ribonucleotide reductase is an enzyme that plays a critical role in DNA synthesis and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Apoptosis is a process of programmed cell death that occurs naturally in the body. Inducing apoptosis in cancer cells can lead to the selective death of these cells, making 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and possess antimicrobial properties. These effects make 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new drugs to treat cancer, inflammation, and infectious diseases.
実験室実験の利点と制限
One of the advantages of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its relative ease of synthesis. 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide can be synthesized using standard laboratory techniques, making it readily available for use in research studies. Another advantage of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is its range of biological activities, which make it a versatile tool for studying a range of biological processes.
One of the limitations of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its relatively limited solubility in water. This can make it difficult to administer 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide to cells or animals in a controlled manner. Additionally, the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. One area of research is the development of new drugs based on the structure of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. Researchers can use the knowledge gained from studying the biological activities of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide to design new drugs that possess similar properties.
Another area of research is the study of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. Understanding how 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide works at the molecular level can provide insights into how to optimize its use as a therapeutic agent.
Finally, researchers can study the effects of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in combination with other drugs or treatments. Combining 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide with other drugs or treatments may enhance its therapeutic effects and lead to the development of new and more effective treatments for a range of diseases.
科学的研究の応用
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential as a therapeutic agent. It has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. These properties make 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide a promising candidate for the development of new drugs to treat a range of diseases.
特性
IUPAC Name |
1-(1H-indole-3-carbonylamino)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-8-12(9-7-11)19-17(23)21-20-16(22)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKQTUHIKJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)
![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
![5-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4879504.png)
![ethyl 5-acetyl-4-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4879506.png)
![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)